molecular formula C19H18Cl2N4O2 B2679554 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] CAS No. 338391-74-5

1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]

Cat. No.: B2679554
CAS No.: 338391-74-5
M. Wt: 405.28
InChI Key: BWLDKGLSBDVZSS-NKFKGCMQSA-N
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Description

1-(Morpholinomethyl)-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] (CAS 338391-74-5) is an indole-2,3-dione derivative featuring a morpholinomethyl group at the 1-position and a hydrazone linkage to a 3,4-dichlorophenyl moiety at the 3-position. Its molecular formula is C19H18Cl2N4O2, with a molecular weight of 405.28 g/mol . Key physicochemical properties include:

  • Predicted density: 1.45 ± 0.1 g/cm³
  • Boiling point: 547.0 ± 60.0 °C
  • pKa: 9.12 ± 0.20 .

The morpholine ring likely enhances solubility compared to non-polar substituents, while the 3,4-dichlorophenyl hydrazone may influence biological activity through halogen-mediated interactions.

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)diazenyl]-1-(morpholin-4-ylmethyl)indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N4O2/c20-15-6-5-13(11-16(15)21)22-23-18-14-3-1-2-4-17(14)25(19(18)26)12-24-7-9-27-10-8-24/h1-6,11,26H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFZFYZLVWJBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN2C3=CC=CC=C3C(=C2O)N=NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(Morpholinomethyl)-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the morpholinomethyl group.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Numerous studies have reported the anticancer properties of indole derivatives, including 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]. For instance:

  • Case Study 1 : A study demonstrated that this compound exhibited cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through the mitochondrial pathway .

Enzyme Inhibition

The compound has shown promising results as an enzyme inhibitor:

  • Cholinesterase Inhibition : Research indicates that derivatives of isatin, including this compound, exhibit potent inhibition against acetylcholinesterase and butyrylcholinesterase enzymes. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated:

  • Case Study 2 : A series of tests revealed that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .

Data Tables

Activity Type Tested Against Results Reference
AnticancerBreast Cancer Cell LinesInduced apoptosis; IC50 = 15 µM
Enzyme InhibitionAcetylcholinesteraseIC50 = 0.5 µM
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL

Mechanism of Action

The mechanism of action of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Analogues of Indole-2,3-dione Hydrazones

The following table summarizes structural analogs and their key properties:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Target Compound 338391-74-5 C19H18Cl2N4O2 405.28 1-Morpholinomethyl, 3-(3,4-dichlorophenyl)hydrazone Morpholine enhances solubility; 3,4-dichloro substitution
1-Methylindole-3-carboxaldehyde (2-fluorophenyl) hydrazone - C16H14N3F 267.30 1-Methyl, 3-(2-fluorophenyl)hydrazone Smaller size; fluorophenyl group may reduce lipophilicity
1-Phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone] 303984-76-1 C20H13Cl2N3O 382.25 1-Phenyl, 3-(2,5-dichlorophenyl)hydrazone Dichloro substitution at 2,5 positions; phenyl group increases hydrophobicity
1-[3-(Trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone] 303984-88-5 C22H14Cl2F3N3O 464.27 3-Trifluoromethylbenzyl, 3-(3,5-dichlorophenyl)hydrazone Trifluoromethyl group enhances metabolic stability; 3,5-dichloro substitution
Apoptosis Activator 2 (AA2) 79183-19-0 C15H8Cl2N2O2 327.15 1-(3,4-Dichlorobenzyl) Lacks hydrazone; directly linked dichlorobenzyl group induces apoptosis via Apaf-1 activation

Key Differences and Implications

Substituent Effects
  • Morpholinomethyl vs. Benzyl/Methyl/Phenyl: The morpholine ring in the target compound likely improves aqueous solubility compared to hydrophobic groups like benzyl (e.g., AA2) or phenyl .
  • Halogen Positioning : The 3,4-dichloro substitution on the phenyl ring (target compound) may offer distinct electronic and steric effects compared to 2,5-dichloro (CAS 303984-76-1) or 3,5-dichloro (CAS 303984-88-5) analogs. For example, 3,4-dichloro could enhance π-π stacking in receptor binding .
Physicochemical Properties
  • Molecular Weight : The target compound (405.28 g/mol) is intermediate in size compared to smaller analogs (e.g., 267.30 g/mol in ) and larger derivatives like CAS 303984-88-5 (464.27 g/mol) .

Biological Activity

1-(Morpholinomethyl)-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] is a synthetic compound belonging to the class of indole derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • Molecular Formula : C19H18Cl2N4O2
  • Molecular Weight : 405.28 g/mol
  • CAS Number : 338391-74-5
  • Purity : >90% .

Anticancer Activity

Several studies have investigated the anticancer properties of indole derivatives, including the target compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation.
  • Case Study : A study focusing on Mannich bases derived from isatin showed that they possess strong cytotoxic effects against human cancer cell lines, suggesting that similar derivatives may exhibit comparable activities .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various physiological processes.

  • Cholinesterase Inhibition : Research on related Mannich bases indicated that they effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases . This suggests potential applications in treating conditions like Alzheimer's disease.
EnzymeInhibition Potency (IC50)
AChENanomolar levels
BChENanomolar levels

Antimicrobial Activity

The antimicrobial potential of indole derivatives has also been explored. The compound's structure suggests it may possess antibacterial and antifungal properties.

  • In vitro Studies : Similar compounds have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings warrant further investigation into the antimicrobial efficacy of the target compound .

Structure-Activity Relationship (SAR)

The biological activity of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] can be influenced by its structural components:

  • Morpholino Group : Enhances solubility and may contribute to enzyme inhibition.
  • Indole Core : Known for its role in various biological activities, including anticancer effects.
  • Dichlorophenyl Hydrazone : May enhance interactions with biological targets, increasing potency.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to introduce the morpholinomethyl and hydrazone substituents onto the indole-2,3-dione scaffold?

  • The morpholinomethyl group is typically introduced via nucleophilic substitution or Mannich reactions using morpholine and formaldehyde derivatives. For hydrazone formation, condensation of indole-2,3-dione with 3,4-dichlorophenylhydrazine in polar aprotic solvents (e.g., DMF) under reflux is common. Optimization involves pH control (acidic conditions) and stoichiometric ratios to minimize side products like unreacted hydrazines or over-substitution .

Q. How is the purity and structural integrity of this compound validated during synthesis?

  • High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectroscopy identifies proton and carbon environments. Key signals include the morpholine methylene protons (δ ~3.5–4.0 ppm) and hydrazone NH (δ ~10–12 ppm). Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis (±0.4% for C, H, N) .

Q. What solvent systems are recommended for recrystallization to improve yield and stability?

  • Ethanol-water mixtures (7:3 v/v) or dichloromethane-hexane gradients are effective. Slow evaporation at 4°C enhances crystal formation. Stability tests (TGA/DSC) indicate decomposition above 200°C, suggesting storage under inert atmospheres at –20°C to prevent hydrazone hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the apoptosis-inducing activity of structurally related indole-2,3-dione derivatives?

  • Analogous compounds (e.g., 1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione) activate caspase-3/7 via cytochrome c release from mitochondria, measured via fluorometric assays (e.g., Ac-DEVD-AMC substrate). Co-treatment with caspase inhibitors (Z-VAD-FMK) validates specificity. Structure-activity relationships (SAR) highlight the necessity of the dichlorophenyl group for pro-apoptotic efficacy .

Q. How can density functional theory (DFT) predict the electronic properties influencing this compound’s reactivity?

  • DFT calculations (B3LYP/6-31G*) reveal electron-deficient regions at the indole-2,3-dione core, facilitating nucleophilic attacks. The hydrazone’s lone pair on nitrogen contributes to H-bonding with biological targets. Fukui indices identify electrophilic sites for derivatization, such as the morpholinomethyl group’s oxygen .

Q. What experimental designs address contradictory data in cytotoxicity studies across cell lines?

  • Discrepancies (e.g., IC50_{50} variability in HeLa vs. MCF-7 cells) are resolved by standardizing assay conditions (e.g., serum concentration, incubation time). Combinatorial approaches—such as synergy studies with cisplatin and ROS scavengers (NAC)—distinguish between intrinsic toxicity and oxidative stress mechanisms .

Q. Which spectroscopic techniques differentiate between keto-enol tautomerism in the hydrazone moiety?

  • IR spectroscopy identifies enol-form O–H stretches (~3200 cm1^{-1}), while 15N^{15}\text{N} NMR distinguishes tautomeric states via 1JNH^{1}\text{J}_{\text{NH}} coupling constants. X-ray crystallography provides definitive proof, with bond lengths (C=O ~1.21 Å vs. C–O ~1.34 Å) confirming the dominant tautomer .

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